N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a synthetic compound with potential applications in various scientific fields. This complex molecule is characterized by its unique structural components, including a pyrazolopyrimidine core and several aromatic rings, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the construction of the pyrazolopyrimidine core through a series of cyclization reactions involving appropriate precursors like 4-fluorophenylhydrazine and 3-methyl-1H-pyrazol-5-amine.
Attachment of Aromatic Rings:
Reaction Conditions: : These reactions typically occur under controlled conditions using catalysts and solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: : Scaling up the reaction involves optimizing temperature, pressure, and solvent systems to ensure high yield and purity.
Use of Continuous Flow Reactors: : Implementing continuous flow reactors to increase efficiency and reduce reaction times.
Purification Processes: : Utilizing chromatography and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions:
Oxidation: : It can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can yield amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Acidic or basic conditions depending on the substituent.
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Biological Studies: : Serves as a tool in studying biological processes and enzyme interactions.
Medicine
Pharmaceutical Development:
Industry
Material Science: : Potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. This interaction may lead to modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the context of its application, such as inhibition of certain enzymes or interaction with specific receptors.
Comparison with Similar Compounds
Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
N-{1-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
Uniqueness
What sets N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide apart is the presence of the 4-fluorophenyl group, which may confer unique electronic and steric properties affecting its reactivity and interaction with biological targets.
And there you have it—a comprehensive article on this intriguing compound. If there's anything more specific you’d like to dive into or clarify, let me know!
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-4-5-17(10-15(14)2)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-8-6-18(25)7-9-19/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRHPZOYCCOWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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